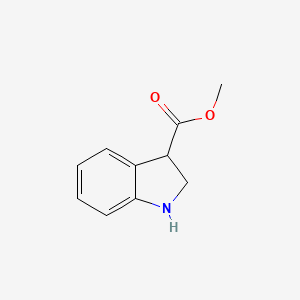

Methyl indoline-3-carboxylate

Description

BenchChem offers high-quality Methyl indoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl indoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBVRCJGIGWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662836 | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-71-9 | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Indoline-3-Carboxylate: Structure, Properties, and Synthetic Utility

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its three-dimensional, non-planar structure offers distinct advantages in drug design compared to its aromatic counterpart, indole. The benzene ring of the indoline moiety can engage in hydrophobic interactions with protein residues, while the N-H group serves as both a hydrogen bond donor and acceptor. This structural flexibility allows for the creation of compounds with improved physicochemical properties, such as enhanced water solubility and modified lipophilicity, which are critical for pharmacokinetic profiles.

This guide provides a comprehensive technical overview of methyl indoline-3-carboxylate (also known as methyl 2,3-dihydro-1H-indole-3-carboxylate), a versatile synthetic intermediate. While its aromatic analog, methyl indole-3-carboxylate, is widely documented, this document focuses on the hydrogenated form, exploring its unique chemical properties, synthesis, and potential as a foundational building block in the development of novel therapeutic agents.

Chemical Structure and Properties

Methyl indoline-3-carboxylate is characterized by a dihydropyrrole ring fused to a benzene ring, with a methyl ester group at the C3 position. The saturation of the 2,3-bond fundamentally alters the electronic and conformational properties of the molecule compared to its indole precursor.

IUPAC Name: methyl 2,3-dihydro-1H-indole-3-carboxylate CAS Number: 39891-71-9[1] Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol

Physicochemical Data

Quantitative experimental data for methyl indoline-3-carboxylate is not widely reported in the literature. The following table summarizes available and predicted information.

| Property | Value | Source |

| Appearance | Not reported | - |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

| Predicted XlogP | 1.5 | [3] |

| Monoisotopic Mass | 177.07898 Da | [3] |

Synthesis of Methyl Indoline-3-Carboxylate

The most direct and common method for synthesizing indolines is the reduction of the corresponding indole.[4] This transformation specifically targets the 2,3-double bond of the pyrrole ring. Two primary, field-proven methodologies are applicable for the preparation of methyl indoline-3-carboxylate from methyl indole-3-carboxylate: catalytic hydrogenation and chemical reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for indole reduction, often providing high yields of the corresponding indoline. Platinum- and rhodium-based catalysts are particularly effective.[5][6]

Experimental Protocol (Catalytic Hydrogenation):

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add methyl indole-3-carboxylate (1.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or acetic acid. Under an inert atmosphere (e.g., nitrogen), carefully add a catalyst, such as 5-10% Platinum on carbon (Pt/C), typically at a loading of 5-10 mol%.

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (a pressure range of 50-500 psi is common) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure methyl indoline-3-carboxylate.

Causality Behind Choices: The use of an acid co-solvent like acetic acid can facilitate the reaction by protonating the indole at the C3 position, which disrupts the aromaticity and makes the 2,3-double bond more susceptible to reduction.[6] Platinum is a highly active catalyst for this transformation, ensuring efficient conversion.

Method 2: Chemical Reduction with Sodium Cyanoborohydride

For laboratories not equipped for high-pressure hydrogenation, chemical reduction offers a practical alternative. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that, in an acidic medium, effectively reduces the iminium ion intermediate of the indole.[1][7]

Experimental Protocol (Chemical Reduction):

-

Dissolution: Dissolve methyl indole-3-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reductant Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 eq) portion-wise, maintaining the temperature at 0°C. Caution: The addition is exothermic and liberates hydrogen gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Quenching and Neutralization: Once complete, carefully quench the reaction by slowly adding water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Self-Validating System: The selectivity of NaBH₃CN is key to this protocol's success. It is a milder reductant than sodium borohydride (NaBH₄) and, at a slightly acidic pH, preferentially reduces iminium ions over carbonyl groups.[8][9] This ensures that the ester functionality remains intact during the reduction of the indole ring.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (4H): Multiple signals expected in the range of δ 6.5-7.5 ppm.

-

N-H Proton (1H): A broad singlet, typically around δ 3.5-5.0 ppm, which is exchangeable with D₂O.

-

C3-H Proton (1H): A triplet or doublet of doublets around δ 3.5-4.0 ppm.

-

Methyl Ester Protons (3H): A sharp singlet around δ 3.7 ppm.

-

C2-H Protons (2H): Two diastereotopic protons, likely appearing as a multiplet around δ 3.0-3.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals for the aromatic carbons and 2 for the aliphatic carbons of the pyrrolidine ring, in addition to the carbonyl and methyl carbons of the ester.

-

C=O (Ester): ~170-175 ppm.

-

Aromatic Carbons: 6 signals in the range of ~110-150 ppm.

-

-OCH₃ (Ester): ~52 ppm.

-

C3: ~40-45 ppm.

-

C2: ~30-35 ppm.

-

-

IR Spectroscopy:

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1730-1740 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-O Stretch: A strong peak in the 1150-1250 cm⁻¹ region.

-

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 177.

Chemical Reactivity and Synthetic Potential

The reactivity of methyl indoline-3-carboxylate is governed by three primary functional groups: the secondary amine, the aromatic ring, and the methyl ester. This trifecta of reactivity makes it a highly valuable and versatile synthetic intermediate.

-

N-Functionalization: The nitrogen atom of the indoline ring is a nucleophilic secondary amine, making it the most common site for derivatization.

-

N-Alkylation: The indoline nitrogen can be readily alkylated using alkyl halides in the presence of a base. This is a standard method for introducing diverse substituents to modulate biological activity.[10][11]

-

N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl indolines. This transformation is useful for synthesizing amide derivatives or for installing a protecting group.[12][13]

-

-

Ester Modification: The methyl ester at C3 provides a handle for numerous classical transformations.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding indoline-3-carboxylic acid, a key precursor for amide couplings.

-

Amidation: Direct reaction with amines can form amides, a common functional group in pharmaceuticals.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (indolin-3-yl)methanol.

-

-

Aromatic Ring Substitution: The benzene portion of the indoline can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The amino group is an ortho-, para-director, though reaction conditions must be chosen carefully to avoid oxidation.

-

Oxidation (Aromatization): The indoline ring can be readily oxidized back to an indole using various oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14] This allows for the temporary use of the indoline as a protected form of an indole, enabling chemical modifications that would otherwise be incompatible with the indole nucleus.

Applications in Drug Discovery

The indoline scaffold is a cornerstone in modern drug development.[4] Its structural and electronic properties make it an ideal starting point for creating compounds that can interact with a wide range of biological targets. Methyl indoline-3-carboxylate serves as a key building block for accessing libraries of substituted indolines.

-

Neurological Disorders: The indoline core is present in compounds targeting neurological pathways. Methyl indoline-3-carboxylate is a key intermediate for pharmaceuticals in this area.[15]

-

Anticancer Agents: Many potent anticancer agents are based on the indole/indoline framework. The ability to functionalize the indoline at the N1, C3, and aromatic positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer targets.

-

Versatile Intermediate: The true value of methyl indoline-3-carboxylate lies in its role as a versatile synthetic intermediate. The ester can be converted into an amide, acid, or alcohol, while the nitrogen can be alkylated or acylated. This dual functionality allows for the rapid generation of diverse molecular architectures, a critical process in lead optimization for drug discovery programs.

Conclusion

Methyl indoline-3-carboxylate is a valuable, albeit under-documented, chemical entity with significant potential for synthetic and medicinal chemistry. Its preparation from the readily available methyl indole-3-carboxylate is straightforward via established reduction protocols. The true strength of this compound lies in its synthetic versatility, offering multiple handles for chemical modification to generate complex molecular scaffolds. For researchers and drug development professionals, methyl indoline-3-carboxylate represents a key building block for accessing the rich chemical space of the pharmacologically important indoline family.

References

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

- Gazzetta Chimica Italiana. (1976). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. 106, 65.

-

Szántay, C., et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. RSC Advances, 2(25), 9479-9484. Available at: [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Available at: [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Available at: [Link]

-

Arkat USA. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2017(iv), 223-233. Available at: [Link]

-

ChemExpress. (n.d.). Methyl indoline-3-carboxylate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein J. Org. Chem., 11, 2038–2044. Available at: [Link]

-

Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-oxo-2,3-dihydro-1h-indole-3-carboxylate. Retrieved from [Link]

-

Química Orgánica. (n.d.). Indole ring expansion. Retrieved from [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7543. Available at: [Link]

-

MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). RSC Advances, 12(3), 1546–1549. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl indoline-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

ResearchGate. (2019). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). RSC Advances, 12(3), 1546–1549. Available at: [Link]

-

ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

CCS Chemistry. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chem., 4, 2736–2746. Available at: [Link]

-

Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. (2020). Chemistry – A European Journal, 26(4), 861-867. Available at: [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2- SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation of indole derivatives.

-

ResearchGate. (2021). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give.... Retrieved from [Link]

-

University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

- 1. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of Methyl Indoline-3-carboxylate and its Aromatic Analogue

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl indoline-3-carboxylate. A significant challenge in sourcing experimental data for this specific molecule is the prevalence of information for its aromatic counterpart, methyl indole-3-carboxylate. This guide will first present the available information for the target molecule, methyl indoline-3-carboxylate, and then provide a comprehensive spectroscopic analysis of methyl indole-3-carboxylate as a detailed comparative example.

Part 1: Methyl Indoline-3-carboxylate: Structure and Predicted Data

Methyl indoline-3-carboxylate, the saturated analogue of methyl indole-3-carboxylate, is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₂. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl carboxylate group at the 3-position. The key distinction from its indole counterpart is the saturation of the 2-3 bond in the pyrrole ring.

Due to a scarcity of published experimental data, we will rely on predicted data for its mass spectrometric profile.

Molecular Structure

Caption: 2D Structure of Methyl Indoline-3-carboxylate.

Mass Spectrometry (MS)

The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, aiding in its identification. For methyl indoline-3-carboxylate (C₁₀H₁₁NO₂), the predicted monoisotopic mass is 177.07898 Da.[1]

Table 1: Predicted Mass Spectrometry Data for Methyl Indoline-3-carboxylate [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.08626 |

| [M+Na]⁺ | 200.06820 |

| [M-H]⁻ | 176.07170 |

| [M+NH₄]⁺ | 195.11280 |

| [M+K]⁺ | 216.04214 |

| [M]⁺ | 177.07843 |

Part 2: Spectroscopic Data of Methyl Indole-3-carboxylate: A Detailed Analogue Study

Given the extensive availability of data for methyl indole-3-carboxylate, this section will provide a thorough analysis of its spectroscopic characteristics. This will serve as a valuable reference for researchers working with related indole and indoline structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of methyl indole-3-carboxylate shows distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

Table 2: ¹H NMR Data for Methyl Indole-3-carboxylate (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-7 |

| ~7.2 | m | 2H | H-5, H-6 |

| ~8.1 | s | 1H | H-2 |

| ~11.8 | br s | 1H | N-H |

| 3.82 | s | 3H | -OCH₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of methyl indole-3-carboxylate shows ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.[2]

Table 3: ¹³C NMR Data for Methyl Indole-3-carboxylate (in DMSO-d₆) [2]

| Chemical Shift (ppm) | Assignment |

| 165 | C=O |

| 136 | C-7a |

| 133 | C-2 |

| 126 | C-3a |

| 122 | C-6 |

| 121 | C-5 |

| 120 | C-4 |

| 112 | C-7 |

| 107 | C-3 |

| 51 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl indole-3-carboxylate exhibits characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds.

Table 4: Key IR Absorption Bands for Methyl Indole-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch |

| ~1680 | Strong | C=O stretch (ester) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of methyl indole-3-carboxylate shows a molecular ion peak (M⁺) at m/z = 175, corresponding to its molecular weight.[3] Prominent fragments are observed at m/z = 144 and 116.[3]

Table 5: Mass Spectrometry Data for Methyl Indole-3-carboxylate [3]

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ |

| 144 | High | [M - OCH₃]⁺ |

| 116 | Medium | [M - COOCH₃]⁺ |

Part 3: Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Part 4: Conclusion and Future Outlook

This guide has provided a comprehensive overview of the spectroscopic characterization of methyl indoline-3-carboxylate and its widely studied analogue, methyl indole-3-carboxylate. While experimental data for methyl indoline-3-carboxylate remains elusive in readily accessible literature, the detailed analysis of its aromatic counterpart serves as a robust framework for researchers in the field. The provided protocols offer standardized methods for obtaining high-quality spectroscopic data. Future work should focus on the synthesis and full spectroscopic characterization of methyl indoline-3-carboxylate to fill the current data gap and facilitate its use in drug discovery and development.

References

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate. Retrieved from [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (2019). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing.... Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl indoline-3-carboxylate (C10H11NO2). Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

Sources

A Technical Guide to the Physical Properties of Methyl Indoline-3-Carboxylate for Drug Development Professionals

An In-depth Analysis of Melting Point and Solubility for Researchers and Scientists

Introduction

Methyl indoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and bioactive molecules.[1] A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for researchers and drug development professionals. These parameters significantly influence compound purity assessment, reaction kinetics, formulation development, and ultimately, the bioavailability of a potential drug candidate. This technical guide provides a comprehensive overview of the melting point and solubility of methyl indoline-3-carboxylate, complete with detailed experimental protocols and an exploration of the theoretical underpinnings that guide these analytical procedures.

Melting Point: A Critical Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a fundamental and straightforward technique for assessing compound purity.

Reported Melting Point of Methyl Indoline-3-Carboxylate

Multiple sources have reported the melting point of methyl indoline-3-carboxylate, with a generally consistent range. This data is summarized in the table below.

| Melting Point Range (°C) | Source |

| 149-152 | Sigma-Aldrich |

| 145.0-152.0 | Thermo Scientific Chemicals[2] |

| 149-152 | ChemicalBook[3] |

The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the specific methodology employed for the determination.

Experimental Protocol for Melting Point Determination: The Capillary Method

The capillary melting point determination method is a widely accepted and reliable technique for organic compounds. The following protocol outlines the procedure using a modern digital melting point apparatus, such as a Mel-Temp.

1.2.1. Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting point range.

1.2.2. Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the methyl indoline-3-carboxylate sample is completely dry and finely powdered. Grinding the sample in a mortar and pestle can achieve a uniform particle size, which is crucial for consistent heat transfer.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 2-3 mm for optimal results.[4]

-

-

Apparatus Setup:

-

Turn on the heating block and the digital thermometer of the Mel-Temp apparatus.[4]

-

Carefully insert the packed capillary tube into one of the sample slots.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a high rate (e.g., 10-20 °C per minute). This provides a rough estimate of the melting range. Allow the apparatus to cool sufficiently before proceeding with an accurate measurement.

-

Accurate Measurement: For an accurate determination, begin heating at a rate that will bring the temperature to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute as the temperature approaches the anticipated melting point. This slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is critical for an accurate reading.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal melts and the entire sample is a clear liquid (the clear point).

-

The recorded temperatures represent the melting point range.

-

1.2.3. Self-Validating System and Causality:

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a highly pure compound. A broad melting range suggests the presence of impurities.

-

Calibration: For ensuring the accuracy of the apparatus, it is good practice to periodically calibrate the thermometer using certified melting point standards.

-

Heating Rate: The slow heating rate in the vicinity of the melting point is the most critical parameter for accuracy. A rapid heating rate will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility: A Key Determinant of Bioavailability and Formulation

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in drug discovery and development. Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.

Solubility Profile of Methyl Indoline-3-Carboxylate

Based on available data, methyl indoline-3-carboxylate exhibits the following solubility characteristics:

| Solvent | Solubility | Source |

| Water | Insoluble | ChemicalBook[3] |

| Methanol | Slightly soluble | ChemicalBook[3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | ChemicalBook[3] |

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug.

2.2.1. Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8]

2.2.2. Step-by-Step Methodology:

-

Preparation of the Saturated Solution:

-

Add an excess amount of methyl indoline-3-carboxylate to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). An excess is visually confirmed by the presence of undissolved solid.

-

Place the sealed container in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is typically recommended, with some protocols suggesting up to 72 hours.[8][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer increases).

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

-

Filter the supernatant through a low-binding membrane filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Analyze the concentration of methyl indoline-3-carboxylate in the clear filtrate using a validated analytical method. HPLC with UV detection is a common and reliable method.

-

Prepare a calibration curve using standard solutions of methyl indoline-3-carboxylate of known concentrations in the same solvent.

-

Quantify the concentration of the dissolved compound in the filtrate by comparing its analytical response to the calibration curve.

-

2.2.3. Kinetic vs. Thermodynamic Solubility: A Note for Drug Development:

It is crucial to distinguish between thermodynamic and kinetic solubility.[8]

-

Thermodynamic Solubility: As determined by the shake-flask method, represents the true equilibrium solubility. This value is essential for late-stage drug development, formulation, and regulatory submissions.[9]

-

Kinetic Solubility: Often measured in high-throughput screening, this refers to the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when diluted into an aqueous buffer.[7][8] Kinetic solubility is a measure of how quickly a compound comes out of solution and is useful for early-stage discovery to flag potential solubility issues.

For drug development professionals, understanding both types of solubility is vital for making informed decisions throughout the discovery and development pipeline.

Visualization of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The melting point and solubility of methyl indoline-3-carboxylate are fundamental physical properties that have significant implications for its use in research and drug development. A sharp melting point in the range of 149-152 °C is a strong indicator of the compound's purity. Its poor aqueous solubility underscores the importance of considering formulation strategies to enhance its bioavailability for potential therapeutic applications. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reliable determination of these critical parameters, enabling researchers to make data-driven decisions in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indole-3-carboxylate de méthyle, 99 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 3. Methyl indole-3-carboxylate CAS#: 942-24-5 [m.chemicalbook.com]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. enamine.net [enamine.net]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-depth Technical Guide to the Characterization of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (CAS RN: 104239-97-6), a pivotal intermediate in the synthesis of 5α-reductase inhibitors such as Finasteride.[1][2] This document delves into the structural elucidation and purity assessment of this 4-azasteroid, offering insights into the analytical methodologies that are crucial for its quality control in a drug development setting. The guide will cover spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), chromatographic analysis by High-Performance Liquid Chromatography (HPLC), and solid-state characterization. The rationale behind the selection of specific analytical techniques and experimental parameters is discussed to provide a deeper understanding of the molecule's properties and behavior.

Introduction: The Significance of a Key Intermediate

3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a synthetic steroid analogue that belongs to the class of 4-azasteroids. Its rigid tetracyclic structure, a modification of the natural androstane skeleton, is a key feature that imparts its biological activity. The introduction of a nitrogen atom at the 4-position of the A-ring and a double bond between C1 and C2 are critical modifications that lead to the potent and selective inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Given its role as a direct precursor to Finasteride, a widely used therapeutic agent for benign prostatic hyperplasia (BPH) and androgenic alopecia, the rigorous characterization of this intermediate is of paramount importance.[1][2] Ensuring the identity, purity, and solid-state properties of this molecule is a critical step in the drug manufacturing process, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its comprehensive characterization. These properties influence its behavior in various analytical techniques and are critical for process development and formulation.

| Property | Value | Reference |

| CAS Registry Number | 104239-97-6 | [1] |

| Molecular Formula | C₁₉H₂₇NO₃ | [1] |

| Molecular Weight | 317.42 g/mol | [1] |

| Appearance | White to off-white powder | [3][4] |

| Melting Point | 295-297 °C | |

| Solubility | Sparingly soluble in DMSO and Methanol |

Synthesis and Structural Elucidation

The synthesis of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid typically involves a multi-step process starting from readily available steroid precursors. A common synthetic strategy involves the oxidative cleavage of the A-ring of a suitable steroid, followed by cyclization with an ammonia source to form the lactam ring. Subsequent dehydrogenation introduces the C1-C2 double bond.[5]

Sources

An In-Depth Technical Guide to Methyl 2,3-Dihydro-1H-indole-3-carboxylate

Introduction: Defining the Scaffold and Its Significance

In the landscape of heterocyclic chemistry, the indoline (2,3-dihydro-1H-indole) framework is a cornerstone for the development of complex, biologically active molecules. This guide focuses on a specific, yet highly valuable derivative: methyl 2,3-dihydro-1H-indole-3-carboxylate , also known as methyl indoline-3-carboxylate.

This compound is the saturated analogue of the more commonly encountered methyl 1H-indole-3-carboxylate. The critical distinction lies in the reduction of the C2-C3 double bond within the pyrrole ring, which transforms the planar, aromatic indole nucleus into a three-dimensional, chiral indoline scaffold. This structural change is paramount, as it introduces a stereocenter at the C3 position, opening avenues for the stereoselective synthesis of sophisticated molecular architectures.

While its aromatic counterpart serves as a crucial intermediate in pharmaceuticals and agrochemicals, the value of methyl 2,3-dihydro-1H-indole-3-carboxylate lies in its role as a chiral building block. Its structure is a key feature in a multitude of natural products and synthetic drugs, making its efficient synthesis and characterization a topic of significant interest for researchers in organic synthesis and medicinal chemistry.[1]

PART 1: Nomenclature and Physicochemical Properties

Correctly identifying and differentiating this molecule from its common precursor is the first step in any research endeavor. The subtle difference in name—"indole" versus "2,3-dihydro-1H-indole" (or "indoline")—denotes a significant structural and chemical change.

IUPAC Name: Methyl 2,3-dihydro-1H-indole-3-carboxylate

Common Synonyms:

-

Methyl indoline-3-carboxylate

Structural Comparison

The key difference between the parent indole and the target indoline is the saturation of the five-membered ring. This profoundly impacts the molecule's geometry, reactivity, and spectroscopic properties.

Caption: Structural transformation from indole to indoline.

Comparative Physicochemical Data

The reduction of the C2-C3 double bond alters the molecule's physical and chemical properties. The following table provides a comparison based on established data for the precursor and predicted values for the target compound.

| Property | Methyl 1H-indole-3-carboxylate | Methyl 2,3-dihydro-1H-indole-3-carboxylate | Rationale for Change |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₁₁NO₂ | Addition of two hydrogen atoms. |

| Molecular Weight | 175.18 g/mol | 177.20 g/mol | Increased mass from two hydrogens. |

| CAS Number | 942-24-5 | Not readily available | Less common commercially. |

| Appearance | Off-white crystalline powder[2] | Expected to be a solid or oil | Saturation disrupts crystal packing. |

| Melting Point | 149-152 °C | Lower than precursor | Loss of planarity and aromaticity. |

| LogP (Predicted) | ~1.8 | ~1.5 | Increased polarity due to saturation. |

| Reactivity | Aromatic, electrophilic substitution | Aliphatic, nucleophilic amine | The lone pair on the nitrogen is no longer part of the aromatic system, making it a more typical secondary amine. |

PART 2: Synthesis and Mechanistic Considerations

Due to its specialized nature, methyl 2,3-dihydro-1H-indole-3-carboxylate is most logically and efficiently synthesized via the reduction of its readily available aromatic precursor, methyl 1H-indole-3-carboxylate. The choice of reducing agent and conditions is critical to achieve selective reduction of the pyrrole ring without affecting the ester group or the benzene ring.

Core Synthetic Strategy: Selective Reduction of the Indole Nucleus

The aromaticity of the indole ring makes it resistant to reduction. However, under acidic conditions, the C3 position can be protonated, disrupting the aromaticity and forming an iminium ion intermediate. This intermediate is much more susceptible to hydrogenation.[3]

Key Methodologies:

-

Heterogeneous Catalytic Hydrogenation: This is a robust and environmentally benign method.[3] A platinum or palladium catalyst is often used under a moderate pressure of hydrogen gas. The addition of a Brønsted acid, such as p-toluenesulfonic acid (TsOH), is crucial to activate the indole substrate.[3]

-

Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., trifluoroacetic acid) can effectively reduce indoles to indolines.[4] Borane complexes have also proven effective.[4] These methods offer an alternative to high-pressure hydrogenation.

Field-Proven Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a self-validating system for the synthesis, purification, and confirmation of methyl 2,3-dihydro-1H-indole-3-carboxylate.

Workflow Diagram:

Caption: Synthesis and purification workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of methyl 1H-indole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., water or methanol), add p-toluenesulfonic acid (1.1 eq) to serve as the activating acid.[3]

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% Platinum on Carbon (Pt/C) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pt/C catalyst.

-

Extraction: Slowly neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure methyl 2,3-dihydro-1H-indole-3-carboxylate.

PART 3: Spectroscopic Characterization

Confirming the structure of the final product requires a comprehensive analysis of its spectroscopic data. The key is to observe the disappearance of signals corresponding to the aromatic C2-H of the indole and the appearance of new aliphatic signals.

Expected Spectroscopic Signatures

| Technique | Precursor (Methyl 1H-indole-3-carboxylate) | Product (Methyl 2,3-dihydro-1H-indole-3-carboxylate) | Rationale for Spectral Changes |

| ¹H NMR | - Aromatic proton at C2 (~8.0 ppm)[5]- NH proton (~11.5 ppm, broad)[5]- Aromatic protons on benzene ring (7.2-8.1 ppm)[5]- Methyl ester protons (~3.8 ppm)[5] | - Disappearance of C2-H signal- Appearance of two new aliphatic signals for C2-H₂ and C3-H (diastereotopic protons, complex splitting, ~3.0-4.0 ppm)- NH proton shifts upfield (~4.0-5.0 ppm, broad)- Benzene ring protons shift slightly upfield (~6.5-7.2 ppm)- Methyl ester protons remain (~3.7 ppm) | Saturation of the C2-C3 bond converts vinylic/aromatic protons to aliphatic protons. The NH proton is now a typical secondary amine, not part of an aromatic system. |

| ¹³C NMR | - Aromatic carbons in the pyrrole ring (~107, 126, 136 ppm)[5]- Carbonyl carbon (~165 ppm)[5] | - Appearance of two new aliphatic carbons for C2 and C3 (~30-60 ppm)- Carbonyl carbon remains similar (~170 ppm) | Conversion of sp² hybridized carbons to sp³ hybridized carbons. |

| IR | - N-H stretch (~3300-3400 cm⁻¹)- C=O stretch (~1680 cm⁻¹) | - N-H stretch (~3300-3400 cm⁻¹)- C=O stretch (~1720 cm⁻¹)- Appearance of C-N stretch (~1200-1300 cm⁻¹) | The ester carbonyl is no longer conjugated with the indole ring, causing a shift to higher wavenumber. The C-N bond now has more single-bond character. |

| Mass Spec (EI) | M⁺ at m/z = 175 | M⁺ at m/z = 177 | Corresponds to the addition of two mass units (H₂). |

PART 4: Applications in Research and Drug Development

The true value of methyl 2,3-dihydro-1H-indole-3-carboxylate is realized in its application as a versatile synthetic intermediate. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.

Role as a Chiral Building Block

The C3 position of the indoline ring is a chiral center. Enantioselective synthesis or chiral resolution of this compound provides access to enantiomerically pure building blocks. This is critical in drug development, as different enantiomers of a drug often have vastly different pharmacological and toxicological profiles. Asymmetric hydrogenation of N-protected indoles using chiral catalysts is a state-of-the-art method to achieve this.[6][7]

Significance in Medicinal Chemistry

The indole and indoline cores are central to a wide range of therapeutic agents.[1] Derivatives of indole-3-carboxylic acid, the parent acid of the target molecule, have been investigated for a multitude of biological activities.

Therapeutic Areas of Interest for Indole/Indoline Scaffolds:

-

Oncology: The indole nucleus is a scaffold for developing inhibitors of protein kinases and other targets in cancer cells.[8][9]

-

Anti-inflammatory Agents: Indole-based compounds have been identified as potent inhibitors of enzymes like microsomal prostaglandin E₂ synthase-1 (mPGES-1), which are involved in inflammation.[10]

-

Antihypertensive Drugs: Novel derivatives of indole-3-carboxylic acid have been designed as antagonists for the angiotensin II receptor, a key target in managing hypertension.[11]

-

Neuropharmacology: The indole structure is famously related to serotonin, making its derivatives prime candidates for developing drugs targeting neurological disorders.[2]

The synthesis of methyl 2,3-dihydro-1H-indole-3-carboxylate provides a direct entry point for chemists to modify the scaffold at the N1, C3, and benzene ring positions, enabling the creation of diverse chemical libraries for drug screening and lead optimization.

References

-

PubChem. Methyl 1H-indole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

P&S Chemicals. Indole-3-carboxylic acid methyl ester. Available from: [Link]

-

Bhattacharyya, S., et al. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Org. Lett. 2008, 10(14), 3041-3043. Available from: [Link]

-

PubChem. 1-Methylindole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Kuwano, R., et al. Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Org. Lett. 2004, 6(14), 2213-2215. Available from: [Link]

-

Zhang, Z., et al. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. J. Am. Chem. Soc. 2021, 143(31), 12069-12075. Available from: [Link]

-

Zhao, D., et al. Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chem. 2022, 4, 2035-2046. Available from: [Link]

-

Corvino, A., et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules 2020, 25(21), 5099. Available from: [Link]

-

Koeberle, A., et al. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorg. Med. Chem. 2009, 17(23), 8003-8012. Available from: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

El-Sawy, E. R., et al. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. 2017. Available from: [Link]

-

Rueping, M., et al. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Org. Lett. 2010, 12(20), 4684-4687. Available from: [Link]

-

PubChem. Methyl 2,3-dihydro-2-oxo-1H-indole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wang, L., et al. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorg. Med. Chem. 2017, 25(8), 2415-2426. Available from: [Link]

-

American Elements. Methyl 2-methyl-1H-indole-3-carboxylate. Available from: [Link]

-

PubChemLite. Methyl 2-oxo-2,3-dihydro-1h-indole-3-carboxylate. Available from: [Link]

-

ChemBK. methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Available from: [Link]

-

Volov, A. A., et al. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorg. Med. Chem. Lett. 2023, 90, 129349. Available from: [Link]

-

Yamai, Y., et al. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. 2018, 96(2), 297-308. Available from: [Link]

-

Al-Hussain, S. A., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules 2024, 29(12), 2829. Available from: [Link]

- Gribble, G. W. Reduction of indole compounds to indoline compounds. US Patent 4,210,590. 1980.

-

Supporting Information. Available from: [Link]

-

Robinson, B. Reduction of indoles and related compounds. Chem. Rev. 1969, 69(6), 785-797. Available from: [Link]

-

Sharma, S., et al. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Org. Biomol. Chem. 2021, 19, 2138-2158. Available from: [Link]

-

Larock, R. C., et al. Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates. Org. Lett. 2008, 10(1), 125-128. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. researchgate.net [researchgate.net]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. Methyl indole-3-carboxylate | 942-24-5 [chemicalbook.com]

- 9. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Methyl Indoline-3-Carboxylate Derivatives

Foreword: The Enduring Potential of the Indoline Scaffold

The indoline nucleus, a privileged scaffold in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Among these, methyl indoline-3-carboxylate derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, immunology, and infectious disease research. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these versatile compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The Indoline Core: A Foundation for Diverse Biological Activity

The indoline ring system, a saturated analog of indole, offers a three-dimensional geometry that can be strategically exploited to achieve specific interactions with biological targets. The presence of the methyl-3-carboxylate group provides a key handle for synthetic modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Structural modifications of indole derivatives can lead to a multitude of pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.[1] This inherent versatility makes the methyl indoline-3-carboxylate scaffold a compelling starting point for drug discovery campaigns.

Anti-inflammatory Activity: Quelling the Fire of Chronic Disease

Chronic inflammation is a key pathological feature of numerous diseases. Indoline derivatives have shown remarkable potency as anti-inflammatory agents, often acting at picomolar concentrations.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A primary mechanism by which methyl indoline-3-carboxylate derivatives exert their anti-inflammatory effects is through the suppression of pro-inflammatory cytokines and mediators. In cellular models, these compounds have been shown to protect macrophages from cytotoxicity induced by oxidative stress and to reduce the lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] This multifaceted inhibition of key inflammatory players underscores their potential for treating conditions associated with chronic inflammation.[3]

Certain 3-substituted-indolin-2-one derivatives have demonstrated the ability to significantly inhibit LPS-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways.[4] The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition represents a key strategy for the development of novel anti-inflammatory drugs.

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the methyl indoline-3-carboxylate derivative for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis: Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The indole nucleus is a common feature in many anticancer agents, and its derivatives, including those of methyl indoline-3-carboxylate, have demonstrated significant antiproliferative activity against various cancer cell lines.[1]

Mechanistic Insights: A Multi-pronged Attack on Cancer Cells

The antitumor activity of indole derivatives is often attributed to their ability to interfere with multiple oncogenic signaling pathways that govern cell cycle progression, survival, and invasion.[5] Indole-3-carbinol and its metabolites can target Akt-NFκB signaling, activate caspases, and modulate the expression of genes involved in cell cycle control.[6]

Some pyrazolinyl-indole derivatives have been identified as potential EGFR inhibitors, a key target in cancer therapy.[7] Furthermore, indole-3-carbinol has been shown to promote apoptosis and inhibit metastasis in esophageal squamous cell carcinoma by downregulating the Wnt/β-catenin signaling pathway.[8] This pleiotropic mode of action, targeting multiple facets of cancer cell biology, makes these compounds particularly attractive for further development.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of lead compounds. For some 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, it was found that substitution at the C5 position with electron-withdrawing groups, such as halogens, resulted in the most potent anticancer activity.[9] This suggests that electronic effects at this position play a significant role in the compound's interaction with its biological target(s).

| Compound Series | Substitution Pattern | Observed Activity | Reference |

| 3-iminoindolin-2-ones | C5-halogen | Increased anticancer potency | [9] |

| Pyrazolinyl-indoles | Varied aryl substitutions | EGFR inhibition | [7] |

| Tricyclic indolines | Modifications to indoline and sulfonamide nitrogens | Modulation of antibiotic resistance | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line (e.g., HeLa).

Methodology:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the methyl indoline-3-carboxylate derivative for 48 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indole-based compounds have shown promise as novel antimicrobial agents.

Spectrum of Activity and Mechanistic Clues

Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity exceeding that of ampicillin and streptomycin in some cases.[11] Docking studies suggest that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, may be responsible for their antibacterial action.[11]

Furthermore, some indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant strains.[12][13] This dual action of direct antimicrobial activity and potentiation of existing drugs is a highly desirable attribute for new anti-infective agents.

| Compound Class | Proposed Mechanism | Spectrum of Activity | Reference |

| Thiazolidinone-indole carboxylates | Inhibition of MurB | Broad-spectrum antibacterial and antifungal | [11] |

| Indole-3-carboxamido-polyamines | Membrane disruption | Gram-positive bacteria, antibiotic potentiation | [12][13] |

| Indolyl-3-carboxylic acid-lysine conjugates | Not specified | Gram-positive and Gram-negative bacteria | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain (e.g., S. aureus).

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

Synthesis Strategies: Accessing the Indoline Core

Future Directions and Concluding Remarks

Methyl indoline-3-carboxylate derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of inflammation, cancer, and infectious diseases warrants further investigation. Future research should focus on:

-

Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective analogs.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic potential of lead candidates in animal models and assessing their drug-like properties.

The continued exploration of the chemical space around the methyl indoline-3-carboxylate scaffold is poised to yield novel therapeutic agents that can address significant unmet medical needs. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (n.d.).

- Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives. (2025).

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm

- Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv

- Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. (n.d.). MedChemComm (RSC Publishing).

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- Pharmacological Exploitation of Indole-3-Carbinol to Develop Potent Antitumor Agents. (n.d.). Unknown Source.

- (PDF) N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023).

- Indole-3-carbinol as a chemopreventive and anti-cancer agent. (2008). PubMed.

- Indole-3-Carbinol Promotes Apoptosis and Inhibits the Metastasis of Esophageal Squamous Cell Carcinoma by Downregulating the Wnt/β-Catenin Signaling P

- SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

- The Anti-Carcinogenic Effect of Indole-3-Carbinol and 3, 3'-Diindolylmethane and their Mechanism of Action. (2025).

- Indole-3-carbinol as a chemopreventive and anti-cancer agent. (n.d.). PMC.

- Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. (n.d.).

- Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.). Unknown Source.

- ANTIBACTERIAL ACTIVITY OF AMPHIPHILES BASED ON INDOLYL-3-CARBOXYLIC ACIDS AND L-LYSINE WITH ETHYLENEDIAMINE LINKER. (n.d.).

- Synthesis and biological activities of some indoline derivatives. (n.d.).

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

- Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. (n.d.).

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed.

- Methyl indole-3-carboxyl

- 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2025). Unknown Source.

- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). MDPI.

- Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. (n.d.). PMC.

- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)

- Synthesis of indolines. (n.d.). Organic Chemistry Portal.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC.

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry.

- Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid C

- Methyl indole-3-carboxyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole-3-Carbinol Promotes Apoptosis and Inhibits the Metastasis of Esophageal Squamous Cell Carcinoma by Downregulating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 16. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

A Technical Guide to the Natural Occurrence of Indole-3-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid (I3CA) and its ester derivatives represent a significant class of naturally occurring indole alkaloids. These compounds are widely distributed across various biological kingdoms, from microorganisms and plants to marine invertebrates. The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, and its derivatives, including I3CA esters, exhibit a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the natural occurrence of indole-3-carboxylic acid esters, delving into their biosynthesis, sources, and biological significance, with a focus on their potential for drug discovery and development.

PART 1: Biosynthesis of Indole-3-Carboxylic Acid and its Derivatives

The biosynthesis of indole-3-carboxylic acid and its subsequent esterification are complex processes that often originate from the amino acid tryptophan.[4][5] In plants and microorganisms, several pathways converge to produce the I3CA core, which can then be modified by various enzymes to form esters and other derivatives.

Tryptophan-Dependent Pathways in Plants

In plants, particularly in cruciferous species like Arabidopsis thaliana, the biosynthesis of I3CA is closely linked to defense mechanisms against pathogens.[4][5][6] The primary precursor is tryptophan, which is converted through a series of intermediates, including indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN).[4][5][6]

Key Enzymatic Steps:

-